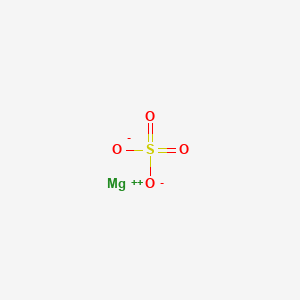

magnesium sulfate

Description

Properties

IUPAC Name |

magnesium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNNHWWHGAXBCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSO4, MgO4S | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-99-8 (heptahydrate) | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042105 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with a bitter, saline taste; [ICSC], HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER. | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 2 PARTS H2O AT 20 °C /TRIHYDRATE/, In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin, Soluble in glycerol, In water, 360 g/l @ 20 °C, Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C., Solubility in water, g/100ml at 20 °C: 30 (good) | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66 g/cu cm, Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/, 2.66 g/cm³ | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystalline solid, Orthorhombic crystals, Opaque powder | |

CAS No. |

7487-88-9, 18939-43-0, 68081-97-0 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, magnesium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML30MJ2U7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes @ 1124 °C | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Hydrates of Magnesium Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Magnesium sulfate, a versatile inorganic salt, exists in various hydrated forms, each possessing distinct physicochemical properties that dictate its stability, solubility, and utility across diverse scientific and industrial landscapes. This technical guide provides an in-depth exploration of the different hydrates of this compound, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for their preparation and characterization, and presents visual representations of their interconversion pathways.

Introduction to this compound and its Hydrates

This compound (MgSO₄) is a chemical compound composed of magnesium cations (Mg²⁺) and sulfate anions (SO₄²⁻)[1]. It is most commonly encountered in its hydrated forms, MgSO₄·n H₂O, where 'n' can range from 1 to 11. The degree of hydration significantly influences the compound's crystal structure, stability, and physical properties. The most prevalent and commercially significant hydrate is this compound heptahydrate (MgSO₄·7H₂O), widely known as Epsom salt[1][2]. Other naturally occurring mineral forms include the monohydrate, kieserite (MgSO₄·H₂O)[1][3]. The anhydrous form (MgSO₄) is a white crystalline solid that readily absorbs moisture from the air, making it a useful desiccant in industrial applications[2].

The various hydrates of this compound are of considerable interest in the pharmaceutical industry due to their therapeutic applications, which include electrolyte replenishment, treatment of eclampsia, and as a component in laxatives and bath salts[1][4][5][6]. Understanding the specific properties and stability of each hydrate is crucial for formulation development, manufacturing, and ensuring the quality and efficacy of the final drug product.

Physicochemical Properties of this compound Hydrates

The different hydrates of this compound exhibit a range of physical and chemical properties. A summary of the key quantitative data for the most common hydrates is presented in the tables below.

Table 1: Molecular and Physical Properties of this compound Hydrates

| Hydrate Name | Common Name/Mineral | Molecular Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) | Appearance |

| Anhydrous | - | MgSO₄ | 120.366[1][3] | Orthorhombic[7] | 2.66[7] | White crystalline solid[2][7] |

| Monohydrate | Kieserite | MgSO₄·H₂O | 138.38[1][3] | Monoclinic, Triclinic[1] | - | - |

| Dihydrate | Sanderite | MgSO₄·2H₂O | 156.39 | Orthorhombic[1] | - | - |

| Tetrahydrate | Starkeyite | MgSO₄·4H₂O | 192.42 | Monoclinic[1] | - | - |

| Pentahydrate | Pentahydrite | MgSO₄·5H₂O | 210.44[1] | Triclinic[1] | - | - |

| Hexahydrate | Hexahydrite | MgSO₄·6H₂O | 228.46[1] | Monoclinic[1] | - | - |

| Heptahydrate | Epsomite (Epsom Salt) | MgSO₄·7H₂O | 246.47[1][3] | Orthorhombic[1] | 1.67 (at 20 °C)[8] | Colorless, needle-like crystals[2][3] |

| Undecahydrate | Meridianiite | MgSO₄·11H₂O | 318.53 | - | - | - |

Table 2: Solubility and Stability of this compound Hydrates

| Hydrate Form | Solubility in Water | Decomposition/Transition Temperature | Stability Notes |

| Anhydrous | 26.9 g/100 mL at 0°C; 35.1 g/100 mL at 20°C; 50.2 g/100 mL at 100°C[1] | Decomposes at 1,124 °C to MgO and SO₃[1] | Hygroscopic; unstable in moist air, hydrates to form epsomite[1][2]. |

| Monohydrate | - | Decomposes at ~200 °C[1] | Can be prepared by heating the heptahydrate to 120 °C[1]. |

| Heptahydrate | 113 g/100 mL at 20 °C[1] | Decomposes above 70 °C (release of crystal water)[8]. Loses four water molecules at 70-80 °C and all water at ~200 °C[9]. | Stable in moist air below 48 °C. Effloresces in dry air[3]. |

| Undecahydrate | - | Decomposes above 2 °C[1] | Stable at atmospheric pressure only below 2 °C[1]. |

Experimental Protocols

The preparation and characterization of this compound hydrates are fundamental to understanding their properties and behavior. This section outlines common experimental methodologies.

Preparation of this compound Hydrates

3.1.1. Preparation of this compound Heptahydrate (Epsom Salt) from Magnesium Oxide

This method involves the neutralization reaction between magnesium oxide and sulfuric acid.

-

Materials: Magnesium oxide (MgO), dilute sulfuric acid (H₂SO₄), distilled water, beaker, stirring rod, heating mantle, filtration apparatus, evaporating basin, crystallizing dish.

-

Procedure:

-

Warm the dilute sulfuric acid to approximately 60 °C in a beaker on a heating mantle[10].

-

While stirring, slowly add magnesium oxide powder in small portions until no more dissolves and a cloudy suspension is observed[10].

-

Filter the warm mixture to remove any unreacted magnesium oxide[10].

-

Transfer the filtrate to an evaporating basin and gently heat over a water bath to concentrate the solution until crystals begin to form[10].

-

Allow the concentrated solution to cool slowly in a crystallizing dish to promote the formation of large crystals of MgSO₄·7H₂O[10].

-

Filter the crystals from the mother liquor and dry them on a filter paper at room temperature[10].

-

3.1.2. Preparation of Anhydrous this compound from Heptahydrate

Anhydrous this compound can be prepared by the thermal dehydration of the heptahydrate.

-

Materials: this compound heptahydrate (MgSO₄·7H₂O), oven or furnace, desiccator, ceramic dish.

-

Procedure:

-

Spread a thin layer of this compound heptahydrate in a ceramic dish.

-

Place the dish in an oven preheated to 250 °C for at least 2 hours[11].

-

The heptahydrate will lose its water of crystallization and may form a solid chunk[11].

-

After cooling in a desiccator to prevent rehydration, the resulting anhydrous this compound can be ground into a powder.

-

Characterization of this compound Hydrates

3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to study the thermal decomposition and phase transitions of hydrates.

-

Objective: To determine the water content and the temperatures at which dehydration occurs.

-

Methodology:

-

A small, accurately weighed sample (typically ~15 mg) of the this compound hydrate is placed in a TGA-DSC instrument[12].

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a dry nitrogen purge gas (e.g., 50 cc/min)[12].

-

The TGA measures the change in mass as a function of temperature, indicating the loss of water molecules. The DSC measures the heat flow, indicating whether the dehydration processes are endothermic or exothermic.

-

For MgSO₄·7H₂O, TGA-DSC analysis typically shows a multi-step dehydration process. The first step, occurring at a low temperature (25–55°C), corresponds to the loss of one water molecule to form the hexahydrate[13][14]. Further heating leads to the loss of more water molecules at higher temperatures, with the final dehydration to anhydrous MgSO₄ occurring at around 200-300 °C[3][9].

-

3.2.2. X-ray Diffraction (XRD)

XRD is used to identify the crystal structure of the different hydrates.

-

Objective: To determine the crystalline phase of a this compound sample.

-

Methodology:

-

A powdered sample of the this compound hydrate is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The resulting diffractogram, with its characteristic peaks, is compared to standard diffraction patterns of known this compound hydrates to identify the phase.

-

XRD studies have shown that upon heating, MgSO₄·7H₂O converts to MgSO₄·6H₂O between 25°C and 55°C. Between 80°C and 276°C, an amorphous phase is formed, which recrystallizes into anhydrous MgSO₄ at temperatures above 276°C[14][15][16].

-

Interconversion and Stability of Hydrates

The stability of a particular this compound hydrate is dependent on temperature and relative humidity (RH). The interconversion between these forms is often a complex process influenced by kinetics and reaction pathways[17][18].

The following diagram illustrates the dehydration pathway of this compound heptahydrate upon heating, as determined by thermal analysis.

Caption: Dehydration pathway of MgSO₄·7H₂O with increasing temperature.

Applications in Drug Development

The various hydrates of this compound have several applications in the pharmaceutical industry:

-

This compound Heptahydrate (Epsom Salt):

-

Therapeutic Agent: Used as a saline laxative, for the treatment of magnesium deficiency, and in the prevention of eclampsia in pregnant women[1][4]. It is also used intravenously to manage arrhythmias and asthma[4].

-

Formulation Excipient: Its high solubility in water makes it suitable for liquid formulations[3][19].

-

-

Anhydrous this compound:

-

Drying Agent: Due to its hygroscopic nature, it can be used as a desiccant in organic synthesis and to protect moisture-sensitive active pharmaceutical ingredients (APIs).

-

-

Other Hydrates:

-

The specific properties of other hydrates, such as the dihydrate, are also utilized in pharmaceutical applications, for example, as an anticonvulsant and antispasmodic[5].

-

The choice of a specific hydrate for a pharmaceutical application depends on factors such as the desired solubility profile, stability under storage conditions, and compatibility with other excipients.

Conclusion

The hydrates of this compound represent a fascinating and complex system of inorganic compounds. A thorough understanding of their individual physicochemical properties, stability, and interconversion pathways is paramount for their effective utilization in research and drug development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists and professionals in the field. Further research into the kinetics of hydrate transformations and the properties of less common hydrates will continue to expand our knowledge and potential applications of these versatile compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. htmcgroup.com [htmcgroup.com]

- 3. fao.org [fao.org]

- 4. News - Magnesium Sulphate Heptahydrate: Properties, Benefits & Diverse Applications [wit-stone.com]

- 5. What are the applications of this compound dihydrate in the pharmaceutical field-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Preparation and Application of this compound heptahydrate_Chemicalbook [m.chemicalbook.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. How to Make a Drying Agent (Anhydrous this compound) : 5 Steps (with Pictures) - Instructables [instructables.com]

- 12. lpi.usra.edu [lpi.usra.edu]

- 13. publications.tno.nl [publications.tno.nl]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lpi.usra.edu [lpi.usra.edu]

- 19. Pharma Grade this compound [magnesiumking.com]

Unraveling the Crystalline Architecture of Magnesium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium sulfate (MgSO₄), a compound of significant interest in pharmaceutical and various industrial applications, exhibits a remarkable diversity in its crystalline forms, primarily distinguished by the degree of hydration. Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal lattice structures of anhydrous this compound and its key hydrated forms, presenting quantitative crystallographic data, detailed experimental methodologies for structure determination, and visualizations of key processes.

Core Crystallographic Data of this compound and Its Hydrates

The crystal structure of this compound is highly dependent on the number of water molecules integrated into its lattice. These variations lead to different crystal systems, space groups, and unit cell dimensions. The following tables summarize the key crystallographic parameters for the most common forms of this compound.

Table 1: Crystallographic Data for Anhydrous and Monohydrate this compound

| Parameter | Anhydrous MgSO₄[1][2] | Monohydrate (Kieserite)[2] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Cmcm[1] or Pnma[2] | C2/c |

| Lattice Constants | a = 5.182 Å, b = 7.893 Å, c = 6.506 Å[1] | a ≈ 7.5 Å, b ≈ 7.2 Å, c ≈ 7.5 Å |

| Lattice Angles | α = β = γ = 90° | β ≈ 120.0° |

| Formula Units (Z) | 4 | 4 |

| Volume (V) | 266.0 ų | ~389 ų |

Table 2: Crystallographic Data for Dihydrate and Heptahydrate this compound

| Parameter | Dihydrate (Sanderite)[3] | Heptahydrate (Epsomite)[4] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁[3] | P2₁2₁2₁[4] |

| Lattice Constants | a = 8.8932 Å, b = 8.4881 Å, c = 12.4401 Å[3] | a = 11.86 Å, b = 11.99 Å, c = 6.858 Å[4] |

| Lattice Angles | α = β = γ = 90° | α = β = γ = 90° |

| Formula Units (Z) | 8[3] | 4[4] |

| Volume (V) | 939.16 ų[3] | 976.5 ų |

| Density (calculated) | 2.21 g/cm³[3] | 1.68 g/cm³ |

Table 3: Crystallographic Data for Higher Hydrates of this compound

| Parameter | Enneahydrate[5] | Undecahydrate (Meridianiite)[6][7] |

| Crystal System | Monoclinic[5] | Triclinic[6][7] |

| Space Group | P2₁/c[5] | P1[6][7] |

| Lattice Constants | a = 6.75 Å, b = 11.95 Å, c = 14.65 Å[5] | a = 6.725 Å, b = 6.779 Å, c = 17.290 Å[6][7] |

| Lattice Angles | β = 95.1°[5] | α = 88.255°, β = 89.478°, γ = 62.598°[6][7] |

| Formula Units (Z) | 4[5] | 2[6][7] |

| Volume (V) | 1177 ų[5] | 699.54 ų[6][7] |

| Density (calculated) | 1.512 g/cm³[6][7] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal lattice structure of this compound and its hydrates relies on sophisticated analytical techniques. The primary methods employed are X-ray Diffraction (XRD) and Neutron Diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the gold standard for determining the precise atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of the desired this compound hydrate are grown from a supersaturated aqueous solution. This can be achieved through slow evaporation, controlled cooling, or vapor diffusion methods. For hydrates that are stable only at low temperatures, such as undecahydrate, crystallization is performed at or below 0°C.[7]

-

Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector. For temperature-sensitive hydrates, data collection is performed at low temperatures (e.g., 110 K) using a cryo-cooling system.[7]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction patterns.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used for phase identification, determination of lattice parameters, and for studying crystalline materials that are not available as single crystals.

Methodology:

-

Sample Preparation: A fine powder of the this compound hydrate is prepared by grinding the crystalline material. The powder is then packed into a sample holder. For air-sensitive or hygroscopic samples, such as anhydrous MgSO₄, sample preparation and analysis are conducted under a controlled atmosphere (e.g., dry nitrogen).

-

Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are used to identify the phase by comparison with a database of known patterns. For structure determination from powder data, advanced techniques like Rietveld refinement are employed to refine the crystal structure model against the experimental data.

Neutron Diffraction

Neutron diffraction is particularly powerful for locating the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals.

Methodology:

-

Sample Preparation: A relatively large single crystal or a significant amount of powdered sample of the this compound hydrate is required. For studies focusing on hydrogen bonding, deuterated samples may be prepared to reduce incoherent scattering from hydrogen.

-

Data Collection: The sample is placed in the path of a neutron beam from a nuclear reactor or a spallation source. The scattered neutrons are detected at various angles.

-

Structure Refinement: The diffraction data are used to refine the crystal structure, with a particular emphasis on accurately determining the positions of the hydrogen/deuterium atoms. This provides a detailed picture of the water molecule orientations and the hydrogen-bonding network.

Visualizing Key Relationships and Workflows

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel this compound hydrate follows a logical progression of experimental and computational steps.

Caption: Experimental workflow for crystal structure determination.

Dehydration Pathway of this compound Heptahydrate

The various hydrates of this compound are interconvertible, primarily through dehydration and rehydration processes. The thermal dehydration of epsomite (MgSO₄·7H₂O) proceeds through a series of lower hydrates.

Caption: Thermal dehydration pathway of this compound hydrates.

References

- 1. Phase transition pathways of the hydrates of this compound in the temperature range 50 degrees C to 5 degrees C: Implication for sulfates on Mars [hero.epa.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phase transition pathways of the hydrates of this compound in the temperature range 50°C to 5°C: Implication for sulfates on Mars [hero.epa.gov]

- 6. Refinement of the crystal structure of magnesium sulphate heptahydrate (epsomite) by neutron diffraction | Semantic Scholar [semanticscholar.org]

- 7. In Situ Observation of the Structure of Crystallizing this compound Heptahydrate Solutions with Terahertz Transmission Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Magnesium Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of magnesium sulfate in various organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the general experimental workflow. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound is often used as a drying agent or for other purposes in non-aqueous systems.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally low compared to its solubility in water. Anhydrous this compound is often used as a drying agent in organic synthesis precisely because of its low solubility in most organic solvents and its ability to form hydrates.[1] The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Methanol | 15 | 0.276 | [2] |

| 25 | 0.224 | [2] | |

| 35 | 0.18 | [2] | |

| 45 | 0.153 | [2] | |

| 55 | 0.123 | [2] | |

| Ethanol | 15 | 0.025 | [2] |

| 35 | 0.02 | [2] | |

| 55 | 0.016 | [2] | |

| Diethyl Ether | 18 | 1.16 | [2][3] |

| Glycerol | 25 | 26.3 | [2] |

| Formic Acid (95%) | 19 | 0.34 | [2] |

This compound is reported to be insoluble or practically insoluble in the following organic solvents:

-

Acetic Acid[2]

-

Ammonia (liquid)[2]

-

Carbon Disulfide[2]

-

Ethyl Acetate[2]

-

Hydrazine[2]

-

Benzene[5]

-

Toluene[5]

It is important to note that the term "insoluble" in a qualitative sense often means very low solubility. For many practical applications, particularly in drug development and sensitive chemical reactions, even trace amounts of dissolved salts can have significant effects. Therefore, quantitative determination of solubility is often necessary.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of an inorganic salt like this compound in an organic solvent. The choice of method depends on factors such as the expected solubility, the nature of the solvent, and the available analytical instrumentation. The gravimetric method is a fundamental and widely used technique that is described in detail below.

Gravimetric Method

The gravimetric method is a classic and reliable technique for determining solubility.[3][6] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

Anhydrous this compound

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Oven

-

Glassware (flasks, beakers, graduated cylinders)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may need to be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute becomes constant.[5]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, carefully separate the saturated solution from the undissolved solid. This can be achieved by filtration. It is critical to maintain the temperature of the solution during this step to prevent any changes in solubility.[4]

-

Using a pre-warmed or temperature-controlled filtration apparatus can help minimize temperature fluctuations.

-

-

Determination of Solute Concentration:

-

Accurately weigh a specific volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).[3]

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of this compound, or in a vacuum oven).

-

Once the solvent has been completely removed, dry the remaining solid (this compound) in an oven at an appropriate temperature to ensure all residual solvent is removed.

-

Cool the container with the dried solute in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.[3]

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container with the dried residue minus the initial weight of the empty container.

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the initial mass of the saturated solution.

-

Solubility is then expressed as grams of solute per 100 grams of solvent.

-

Other Potential Methods

While the gravimetric method is robust, other analytical techniques can also be adapted for solubility determination, particularly for very low solubilities or for high-throughput screening.

-

Spectroscopic Methods: If this compound exhibits a measurable spectroscopic signal in the solvent of interest (e.g., through UV-Vis or atomic absorption spectroscopy for the magnesium ion), a calibration curve can be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance.[7]

-

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to quantify the amount of dissolved magnesium or sulfate ions in a saturated solution.[5][7] This requires the development of a suitable chromatographic method and calibration with standards of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: General workflow for determining the solubility of this compound.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Magnesium Sulfate: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of magnesium sulfate (MgSO₄) and its various hydrated forms. This compound is a compound of significant interest in the pharmaceutical and chemical industries, and its physical and chemical properties are intrinsically linked to its hydration state. Spectroscopic methods offer powerful tools for characterizing these different forms, providing insights into structure, purity, and stability.

This document details the application of Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of analytical workflows and the relationships between different hydrated states.

Introduction to the Spectroscopic Characterization of this compound

This compound can exist in an anhydrous state and as several hydrates, with the most common being the heptahydrate (MgSO₄·7H₂O), also known as Epsom salt. Each hydration state possesses a unique crystal structure and, consequently, a distinct spectroscopic fingerprint. The analysis of these fingerprints is crucial for quality control in pharmaceutical manufacturing, for stability studies in drug development, and for fundamental research in materials science.

The vibrational modes of the sulfate anion (SO₄²⁻) and the water molecules of hydration are particularly sensitive to the crystalline environment. Techniques such as IR and Raman spectroscopy probe these vibrations, offering detailed information about the degree of hydration and the nature of the crystal lattice. NMR spectroscopy provides insights into the local chemical environment of atomic nuclei, such as the protons in the water of hydration. UV-Vis spectroscopy can be employed to study the electronic transitions within the molecule and to detect impurities or degradation products.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of various forms of this compound.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the vibrational modes of the sulfate ion and water molecules in this compound hydrates. The positions of the absorption bands are sensitive to the degree of hydration.

| Vibrational Mode | Anhydrous MgSO₄ (cm⁻¹) ** | This compound Heptahydrate (MgSO₄·7H₂O) (cm⁻¹) ** | Assignment |

| ν₁ (SO₄²⁻) | ~1020 | 981 | Symmetric stretch |

| ν₂ (SO₄²⁻) | ~450 | 451 | Symmetric bend |

| ν₃ (SO₄²⁻) | ~1130 | 1104, 1110 | Asymmetric stretch |

| ν₄ (SO₄²⁻) | ~640 | 613 | Asymmetric bend |

| O-H Stretch (H₂O) | - | 3000-3700 (broad) | Stretching vibrations of water molecules |

| H-O-H Bend (H₂O) | - | 1630-1700 | Bending vibrations of water molecules |

Note: Peak positions can vary slightly depending on the specific crystalline form and experimental conditions.

Raman Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy, with the symmetric stretching mode of the sulfate ion being particularly strong and sensitive to the hydration state.

| Hydration State | ν₁ (SO₄²⁻) Raman Shift (cm⁻¹) ** | Other Notable Raman Shifts (cm⁻¹) ** |

| Anhydrous (β-MgSO₄) | 1052.7 | 465 (ν₂), 627 (ν₄), 1146, 1079 (ν₃) |

| Monohydrate (Kieserite) | 1043.5 | 460 (ν₂), 630 (ν₄), 1150, 1100 (ν₃) |

| Dihydrate (Sanderite) | 1033.8 | - |

| Tetrahydrate (Starkeyite) | 1000.3 | - |

| Hexahydrite | 983 | 465 (ν₂), 627 (ν₄), 1079, 1146 (ν₃) |

| Heptahydrate (Epsomite) | 982.1 | 450 (ν₂), 611 (ν₄), 1105 (ν₃) |

| Undecahydrate | 981.5 | - |

Data compiled from systematic studies on the Raman spectra of this compound hydrates.[1][2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy of this compound in aqueous solution does not show significant absorption in the 200-800 nm range. However, upon vacuum exposure and decomposition, new absorption features can be observed.

| Condition | Observed λₘₐₓ (nm) | Interpretation |

| Aqueous Solution | No significant absorption | Transparent in the near-UV and visible range |

| Vacuum Exposure | ~240 and 280 | Indicative of decomposition into magnesium oxide (MgO) and sulfur oxides |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy can be used to characterize the water of hydration in this compound. The chemical shifts of the protons are sensitive to their local environment.

| This compound Form | ¹H Chemical Shift (δ, ppm) | Assignment |

| Heptahydrate (MgSO₄·7H₂O) | ~5.0 | Bound water protons |

| Heptahydrate (MgSO₄·7H₂O) | ~4.4 | Mobile surface adsorbed water |

Note: Chemical shifts can be influenced by factors such as sample hydration, temperature, and the specific NMR experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a solid this compound sample to identify its hydration state and the presence of functional groups.

Methodology:

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix approximately 1-2 mg of the finely ground this compound sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select a suitable resolution, typically 4 cm⁻¹.

-

Set the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum using a pure KBr pellet.

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the sulfate ion (ν₁, ν₂, ν₃, ν₄) and water molecules (O-H stretch, H-O-H bend).

-

Compare the peak positions with the reference data in Table 2.1 to determine the hydration state of the this compound.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a this compound sample to identify its hydration state based on the vibrational modes of the sulfate ion.

Methodology:

-

Sample Preparation:

-

Place a small amount of the solid this compound sample on a clean microscope slide or in a sample holder.

-

No special sample preparation is usually required for solid samples.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a microscope for micro-Raman analysis.

-

Select a suitable laser excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser may depend on the sample's fluorescence properties.

-

Set the laser power to a level that provides a good signal without causing sample degradation.

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

Set the spectral range to cover the expected Raman shifts (e.g., 100-4000 cm⁻¹).

-

-

Data Acquisition:

-

Focus the laser on the sample using the microscope objective.

-

Acquire the Raman spectrum by collecting the scattered light for a set integration time and number of accumulations.

-

-

Data Analysis:

UV-Visible Spectroscopy

Objective: To measure the UV-Visible absorption spectrum of a this compound solution to assess its purity and detect any absorbing impurities.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration.

-

Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.

-

-

Instrument Setup:

-

Use a double-beam UV-Vis spectrophotometer.

-

Set the wavelength range, typically from 200 to 800 nm.

-

Use matched quartz cuvettes for the sample and reference beams.

-

-

Data Acquisition:

-

Fill a cuvette with deionized water to be used as the blank.

-

Place the blank cuvette in both the sample and reference holders and record a baseline spectrum.

-

Replace the blank in the sample holder with the cuvette containing the this compound solution.

-

Scan the spectrum and record the absorbance as a function of wavelength.

-

-

Data Analysis:

-

Examine the spectrum for any absorption bands. Pure this compound solutions are expected to be transparent in the near-UV and visible regions.

-

The presence of absorption bands may indicate the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of hydrated this compound to characterize the water of hydration.

Methodology:

-

Sample Preparation:

-

For solid-state NMR, pack the finely ground hydrated this compound sample into a solid-state NMR rotor.

-

For solution-state NMR, dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

For solid-state NMR, use a magic-angle spinning (MAS) probe.

-

Tune the probe to the ¹H frequency.

-

Set the appropriate acquisition parameters, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the NMR spectrum.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to a standard (e.g., tetramethylsilane, TMS).

-

Identify the resonance signals corresponding to the protons of the water molecules and compare their chemical shifts to the values in Table 2.4.

-

Mandatory Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a hydrated salt like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Dehydration Pathway of this compound Heptahydrate

This diagram illustrates the relationship between the different hydrated states of this compound as water is removed from the heptahydrate form.

Caption: Dehydration pathway of this compound heptahydrate.

Conclusion

The spectroscopic analysis of this compound is a multifaceted approach that provides critical information for researchers, scientists, and drug development professionals. By utilizing a combination of IR, Raman, UV-Vis, and NMR spectroscopy, it is possible to unambiguously identify the hydration state, assess the purity, and study the stability of this compound. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for the effective application of these techniques in both research and industrial settings. The distinct spectroscopic signatures of each hydrate underscore the importance of these analytical methods in ensuring the quality and performance of this compound-containing products.

References

A Technical Guide to the Natural Occurrence and Extraction of Magnesium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural occurrence of magnesium sulfate, its principal mineral forms, and the methodologies for its extraction and purification. The information is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who require a thorough understanding of the sources and production of this critical compound.

Natural Occurrence of this compound

This compound is a naturally occurring mineral found in various geological settings, primarily as hydrated salts. As the second most abundant cation (Mg²⁺) and anion (SO₄²⁻) in seawater, its presence is widespread. The formation of this compound deposits is closely linked to supergene processes and the evaporation of saline waters.

Principal Mineral Forms

This compound predominantly exists in hydrated crystalline forms. The most commercially significant minerals are:

-

Epsomite (MgSO₄·7H₂O): Also known as heptahydrate, epsomite forms as encrustations and efflorescences in limestone caves, on mine walls and timbers, and in evaporite deposits.[1] It is colorless to white and readily soluble in water.[1]

-

Kieserite (MgSO₄·H₂O): A monohydrate of this compound, kieserite is common in marine evaporite deposits.[2][3] It is a crucial raw material for the production of this compound fertilizers and other purified forms of the compound.[4][5]

Other, less common, hydrated forms include hexahydrite (MgSO₄·6H₂O), pentahydrite (MgSO₄·5H₂O), and starkeyite (MgSO₄·4H₂O). Anhydrous this compound (MgSO₄) is rare in nature.

Geological Formations and Deposits

The primary sources of naturally occurring this compound are:

-

Evaporite Deposits: These are sedimentary rock formations that result from the evaporation of saline water bodies.[2] As water evaporates, dissolved minerals precipitate, forming layers of salts. Significant kieserite deposits are found in locations such as the Stassfurt salt deposits in Germany.[2][6][7]

-

Brines: Hypersaline bodies of water, such as the Great Salt Lake in Utah, USA, and the Dead Sea, contain high concentrations of dissolved this compound.[8] These brines are a major source for commercial extraction.

-

Seawater: While at a lower concentration than brines, the vast volume of the oceans makes seawater a virtually unlimited source of this compound.[9]

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the source. The following tables summarize typical compositions.

| Source | Location Example | This compound (MgSO₄) Concentration (g/L) | Reference |

| Seawater | Average Ocean Water | ~2.7 | [10] |

| Natural Brine | Great Salt Lake (North Arm) | ~310 (total dissolved solids, with MgSO₄ as a major component) | [11] |

| Natural Brine | Dead Sea | High concentration of magnesium salts, with specific MgSO₄ values varying | [8] |

| Natural Brine | Salt Lake Bittern | Mg²⁺ concentration of 80–96 g/L (can be converted to MgSO₄) | [12] |

| Mineral | Deposit Example | Typical MgSO₄ Content (% w/w) | Associated Minerals | Reference |

| Kieserite | Stassfurt, Germany | High, often intergrown with other salts | Halite, Carnallite, Anhydrite | [2][6][7] |

| Kieserite | General | 75% this compound (equivalent from 15% Mg) | Chlorides (up to 2.5%) | [4] |

| Epsomite | Evaporite Beds | Variable | Melanterite, Gypsum, Halite | [1] |

Extraction and Purification of this compound

The commercial production of this compound involves several methods depending on the raw material source. The goal is to isolate and purify the this compound from other salts and impurities.

Extraction from Seawater and Brines

This method leverages the abundance of magnesium ions in saline waters. A common industrial process involves the following steps:

-

Precipitation of Magnesium Hydroxide: An alkali, such as sodium hydroxide or calcium hydroxide (lime), is added to the seawater or brine. This causes the precipitation of magnesium hydroxide (Mg(OH)₂), which is insoluble in water.

-

MgCl₂ + Ca(OH)₂ → Mg(OH)₂↓ + CaCl₂

-

MgSO₄ + Ca(OH)₂ → Mg(OH)₂↓ + CaSO₄

-

-

Reaction with Sulfuric Acid: The precipitated magnesium hydroxide is then separated and reacted with sulfuric acid (H₂SO₄) to form a this compound solution.[13]

-

Mg(OH)₂ + H₂SO₄ → MgSO₄ + 2H₂O

-

-

Purification and Crystallization: The resulting this compound solution is purified to remove impurities like calcium. One effective method involves a two-step ethanol treatment. The first addition of ethanol precipitates calcium sulfate, which is less soluble. After filtration, a second addition of ethanol precipitates high-purity this compound.[14][15] This process can yield this compound with a purity of up to 99.8% and a recovery efficiency of 67%.[14][15] The purified solution is then concentrated and cooled to crystallize this compound heptahydrate (Epsom salt).

Extraction from Mineral Deposits

The extraction from kieserite is a relatively straightforward process:

-

Dissolution: The mined kieserite ore is dissolved in hot water.[5]

-

Purification: The solution is filtered to remove insoluble impurities.

-

Crystallization: The purified this compound solution is cooled to allow for the crystallization of this compound heptahydrate. The crystals are then separated by centrifugation and dried.[5]

Magnesite (MgCO₃) and dolomite (CaMg(CO₃)₂) are carbonate minerals that can be used to produce this compound.

-

Calcination (for Magnesite): Magnesite is heated to produce magnesium oxide (MgO).

-

MgCO₃ → MgO + CO₂

-

-

Reaction with Sulfuric Acid: The magnesium oxide (or directly the dolomite) is reacted with sulfuric acid to produce a this compound solution.[15][16] When using dolomite, calcium sulfate is also formed as a byproduct.[17]

-

MgO + H₂SO₄ → MgSO₄ + H₂O

-

CaMg(CO₃)₂ + 2H₂SO₄ → MgSO₄ + CaSO₄↓ + 2CO₂ + 2H₂O

-

-

Purification and Crystallization: The solution is filtered to remove any insoluble materials, including calcium sulfate in the case of dolomite processing. The purified solution is then crystallized to obtain this compound heptahydrate.[16]

Purification by Recrystallization

For applications requiring very high purity, such as in the pharmaceutical industry, an additional recrystallization step is often employed. This process involves dissolving the crystallized this compound in water, followed by a controlled cooling to form purer crystals, leaving impurities behind in the mother liquor.[6]

Comparison of Extraction Methods

| Extraction Method | Raw Material | Typical Purity of Final Product | Key Advantages | Key Disadvantages |

| Precipitation and Acid Reaction | Seawater/Brines | Up to 99.8%[14][15] | Abundant and low-cost raw material. | Requires significant amounts of alkali and acid. |

| Dissolution and Crystallization | Kieserite | High purity achievable with recrystallization. | Simple and direct process. | Dependent on the availability and quality of kieserite deposits. |

| Acid Reaction | Magnesite/Dolomite | High purity achievable. | Utilizes common carbonate minerals. | Involves handling of strong acids and produces byproducts (e.g., CO₂, CaSO₄). |

Experimental Protocols

Accurate quantification of magnesium and sulfate is crucial for quality control in the production of this compound. The following are standard laboratory protocols for these analyses.

Complexometric Titration of Magnesium with EDTA

This method is used to determine the concentration of magnesium ions in a sample.

Principle: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that forms a stable, water-soluble complex with magnesium ions. The endpoint of the titration is detected using an indicator that changes color when all the magnesium has been complexed by the EDTA.

Reagents:

-

Standard EDTA Solution (0.05 M): Prepare by dissolving a known weight of disodium EDTA dihydrate in deionized water.

-

Buffer Solution (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water.

-

Eriochrome Black T Indicator: Prepare by grinding the indicator with sodium chloride.

-

Magnesium Ion Solution (for standardization): A standard solution of a known magnesium salt concentration.

Procedure:

-

Standardization of EDTA Solution: a. Pipette a known volume of the standard magnesium ion solution into an Erlenmeyer flask. b. Add the pH 10 buffer solution and a small amount of the Eriochrome Black T indicator. The solution will turn wine-red. c. Titrate with the EDTA solution until the color changes to a clear blue. d. Calculate the exact molarity of the EDTA solution.

-

Analysis of the Unknown Sample: a. Accurately weigh a sample of the this compound-containing material and dissolve it in deionized water. b. Pipette an aliquot of the sample solution into an Erlenmeyer flask. c. Add the pH 10 buffer and Eriochrome Black T indicator. d. Titrate with the standardized EDTA solution to the blue endpoint. e. Calculate the percentage of magnesium in the sample.[12][13]

Gravimetric Determination of Sulfate

This method is used to determine the sulfate content by precipitating it as barium sulfate.

Principle: Barium chloride is added to a solution containing sulfate ions to precipitate insoluble barium sulfate (BaSO₄). The precipitate is then filtered, washed, dried, and weighed. The mass of the barium sulfate is used to calculate the amount of sulfate in the original sample.

Reagents:

-

Barium Chloride Solution (approx. 0.1 M): Dissolve barium chloride dihydrate in deionized water.

-

Hydrochloric Acid (6 M): For acidification of the sample solution.

-

Silver Nitrate Solution: To test for the absence of chloride ions in the wash water.

Procedure:

-

Sample Preparation: a. Accurately weigh a sample of the sulfate-containing material and dissolve it in deionized water. b. Acidify the solution with hydrochloric acid.

-

Precipitation: a. Heat the sample solution to near boiling. b. Slowly add a slight excess of the hot barium chloride solution while stirring continuously. This will form a white precipitate of barium sulfate.

-

Digestion: a. Keep the solution hot (just below boiling) for about an hour to allow the precipitate particles to grow larger, which facilitates filtration.

-

Filtration and Washing: a. Filter the hot solution through ashless filter paper. b. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

-

Drying and Weighing: a. Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. b. Char the filter paper and ignite the precipitate in a muffle furnace at a high temperature (e.g., 800 °C) until a constant weight is achieved. c. Cool the crucible in a desiccator and weigh it accurately. d. Calculate the percentage of sulfate in the sample based on the weight of the barium sulfate precipitate.[11]

Mandatory Visualizations

The following diagrams illustrate the key industrial processes for this compound production.

Caption: Process flow diagram for the extraction of this compound from magnesite ore.

Caption: Process flow diagram for the extraction of high-purity this compound from seawater or brines.

References

- 1. Perera, Y. (2016) Fertilizer Grade Magnesium Sulphate Production from Dolomite. Department of Chemical and Process Engineering, University of Moratuwa, Moratuwa. - References - Scientific Research Publishing [scirp.org]

- 2. Kieserite | mineral | Britannica [britannica.com]

- 3. fao.org [fao.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. zenodo.org [zenodo.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mineralswim.com [mineralswim.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. ugspub.nr.utah.gov [ugspub.nr.utah.gov]

- 11. CN102030350B - A kind of method that takes salt lake magnesium chloride brine as raw material to prepare this compound heptahydrate - Google Patents [patents.google.com]

- 12. Preparation of this compound salt MgSO4 from Seawater | Latakia University Journal -Basic Sciences Series [journal.latakia-univ.edu.sy]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. ekipmanimalati.com [ekipmanimalati.com]

- 16. researchgate.net [researchgate.net]

- 17. lyellcollection.org [lyellcollection.org]

Methodological & Application

Application Notes and Protocols for Anhydrous Magnesium Sulfate as a Drying Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous magnesium sulfate (MgSO₄) is a widely utilized drying agent in chemical synthesis, prized for its efficiency in removing residual water from organic solvents and reaction mixtures.[1] Its application is critical in preventing water-sensitive reactions from failing and ensuring the purity of final products.[2] These notes provide detailed protocols and comparative data for the effective use of anhydrous this compound.

Physical and Chemical Properties

Anhydrous this compound is a neutral salt characterized by its strong hygroscopic nature, meaning it readily absorbs moisture from its surroundings.[3][4] It functions by forming hydrates, effectively sequestering water molecules from the organic phase.[5]

| Property | Value | Reference |

| Chemical Formula | MgSO₄ | [3] |

| Molar Mass | 120.37 g/mol | [3] |

| Appearance | White, odorless, crystalline powder or granules | [3] |

| Density | ~2.66 g/cm³ | [3] |

| Melting Point | Decomposes above 1124 °C | [3] |

| Solubility in Water | 25.5 g/100 mL at 20 °C | [3] |

| Solubility in Organic Solvents | Insoluble in ethanol and ether | [3] |

Comparative Analysis of Common Drying Agents

The selection of an appropriate drying agent is contingent on factors such as the solvent to be dried, the required level of dryness, and the chemical compatibility with the solute. Anhydrous this compound offers a balance of high capacity, rapid drying speed, and broad compatibility.

| Drying Agent | Capacity | Speed | Intensity (Final Water Content) | Cost | Suitability & Limitations |

| This compound (MgSO₄) | High | High | Medium to High | Low | Generally useful for most organic compounds and solvents.[6] Its fine powder form may require filtration.[5] |

| Sodium Sulfate (Na₂SO₄) | High | Low | Low | Low | Generally useful, but slow. The decahydrate is unstable above 32°C. |

| Calcium Chloride (CaCl₂) | High | Medium | High | Low | Reacts with alcohols, phenols, amines, amides, ketones, and some aldehydes and esters.[7] |

| Calcium Sulfate (Drierite™) | Low | High | High | Medium | Generally useful. The hemihydrate is stable to at least 100°C. |

| Molecular Sieves (4Å) | High | High | High | High | Generally useful and can achieve very low water content. |

| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Medium | Basic; used for drying basic solutions like amines. Reacts with acidic compounds.[6] |

Quantitative Drying Efficiency

The following table summarizes the residual water content in various organic solvents after treatment with different drying agents. The data is extracted from a comprehensive study by Williams and Lawton (2010).

| Solvent | Drying Agent | Loading (% w/v) | Time (h) | Final Water Content (ppm) |

| Acetonitrile | MgSO₄ | 5 | 24 | 135 |

| Na₂SO₄ | 5 | 24 | 330 | |

| CaSO₄ | 5 | 24 | 140 | |

| CaCl₂ | 5 | 24 | 100 | |

| 4Å Mol. Sieves | 5 | 24 | 35 | |

| Dichloromethane | MgSO₄ | 5 | 24 | 15 |

| Na₂SO₄ | 5 | 24 | 40 | |

| CaSO₄ | 5 | 24 | 20 | |

| CaCl₂ | 5 | 24 | 10 | |

| 4Å Mol. Sieves | 5 | 24 | <5 | |

| Ethyl Acetate | MgSO₄ | 5 | 24 | 80 |

| Na₂SO₄ | 5 | 24 | 200 | |

| CaSO₄ | 5 | 24 | 90 | |

| CaCl₂ | 5 | 24 | 70 | |

| 4Å Mol. Sieves | 5 | 24 | 25 | |

| Tetrahydrofuran (THF) | MgSO₄ | 5 | 24 | 60 |

| Na₂SO₄ | 5 | 24 | 150 | |

| CaSO₄ | 5 | 24 | 70 | |

| CaCl₂ | 5 | 24 | 50 | |

| 4Å Mol. Sieves | 5 | 24 | 10 |

Experimental Protocols

Protocol 1: Standard Procedure for Drying an Organic Solution

This protocol outlines the general steps for removing residual water from an organic solvent or solution following an aqueous workup.

Materials:

-

Wet organic solution in an Erlenmeyer flask

-

Anhydrous this compound powder

-

Spatula

-

Stir bar and stir plate (optional)

-

Filter paper

-

Funnel

-

Clean, dry receiving flask

Procedure:

-

Initial Assessment: Visually inspect the organic solution. If a separate aqueous layer is present, perform a separation using a separatory funnel before proceeding. A final wash with brine is recommended to remove the bulk of dissolved water.[4]

-

Addition of Drying Agent: Add a small amount of anhydrous this compound to the organic solution using a spatula.[8] The initial amount can be roughly 1-2 g per 100 mL of solution.

-

Agitation: Swirl the flask or use a magnetic stir bar to ensure good contact between the drying agent and the solution.[8]

-

Observation: Observe the behavior of the this compound. If it clumps together and sticks to the bottom of the flask, water is still present.[5]

-

Incremental Addition: Continue adding small portions of anhydrous this compound, with swirling, until some of the powder remains free-flowing and does not clump. This "snow globe" or "snowstorm" effect, where fine particles are suspended in the solution upon swirling, indicates that the water has been effectively removed.[8]

-

Drying Time: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying. For some solvents, a longer contact time may be beneficial.

-

Separation: Separate the dried organic solution from the this compound hydrate.

-

Decantation: Carefully pour the liquid into the receiving flask, leaving the solid behind. This is suitable for larger particles.

-

Gravity Filtration: For fine powders like this compound, set up a funnel with fluted filter paper and filter the solution into the receiving flask.[9]

-

-

Rinsing: Rinse the spent drying agent with a small amount of fresh, dry solvent to recover any adsorbed product, and add this rinse to the filtered solution.

-

Solvent Removal: The dried organic solution is now ready for solvent removal by rotary evaporation or other methods.

Protocol 2: Regeneration of Anhydrous this compound

Spent this compound hydrate can be regenerated for reuse, offering a cost-effective and environmentally friendly option.

Materials:

-

Spent this compound hydrate

-

Shallow, oven-safe dish (e.g., crystallizing dish or baking pan)

-

Drying oven

-

Mortar and pestle

-

Dry, airtight storage container

Procedure:

-

Pre-drying: Spread the spent this compound hydrate in a thin layer in the oven-safe dish.

-

Heating: Place the dish in a drying oven preheated to 200-250 °C. Heat for at least 2-4 hours.[10] All hydrates lose water upon heating, and above 320°C, only the anhydrous form is stable.[1]

-

Cooling: Turn off the oven and allow the dish to cool to room temperature inside the oven or in a desiccator to prevent re-absorption of atmospheric moisture.

-

Grinding: The regenerated this compound may be in the form of a hard cake. Use a mortar and pestle to grind it back into a fine powder.